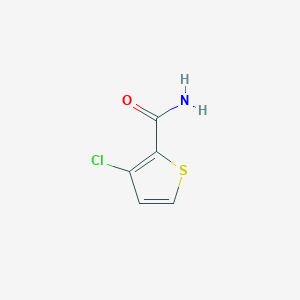

3-Chlorothiophene-2-carboxamide

Beschreibung

Thiophene (B33073) Heterocycles in Medicinal Chemistry and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in the fields of medicinal chemistry and materials science. chemicalbook.comcognizancejournal.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, a compound that can substitute for another in a biological system with similar or enhanced effects. chemicalbook.com This property has made thiophene and its derivatives a common feature in a wide array of pharmaceuticals.

Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

Antimicrobial chemicalbook.comclinicalresearchnewsonline.com

Anti-inflammatory chemicalbook.comclinicalresearchnewsonline.com

Anticancer cognizancejournal.comnih.gov

Antiviral clinicalresearchnewsonline.com

Antihypertensive chemicalbook.comcognizancejournal.com

In the realm of materials science, the unique electronic properties of thiophenes, stemming from the delocalized π-electron system involving the sulfur atom, make them suitable for applications such as light-emitting diodes and corrosion inhibitors. chemicalbook.comcognizancejournal.comclinicalresearchnewsonline.com

The Versatile Carboxamide Functional Group

The carboxamide group (-CONH-) is another crucial functional group frequently found in biologically active molecules. jocpr.com It is a key component of peptides and proteins, where it forms the peptide bonds that link amino acids. jocpr.com The stability and hydrogen-bonding capabilities of the carboxamide group contribute significantly to the structure and function of these vital biomolecules. jocpr.com

In medicinal chemistry, the carboxamide functionality is often incorporated into drug candidates to enhance their binding affinity to biological targets and improve their pharmacokinetic properties. jocpr.comnih.gov Its presence can influence a molecule's stability, solubility, and ability to interact with receptors. nih.gov

A Privileged Scaffold for Scientific Exploration

The combination of the thiophene ring and the carboxamide group in 3-Chlorothiophene-2-carboxamide creates what is known as a "privileged scaffold." This term refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.netnih.gov

The chlorine atom at the 3-position of the thiophene ring further modulates the electronic properties and reactivity of the molecule, providing an additional point for chemical modification. This allows for the synthesis of a diverse library of derivatives with potentially enhanced biological activities. mdpi.com The investigation of this compound and its analogues is driven by the potential to discover novel compounds with a range of therapeutic applications, from anticancer to antimicrobial agents. nih.govnih.gov

Research Highlights:

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound. For instance, research into thiophene carboxamide derivatives has shown promising results in the development of anticancer agents. mdpi.comnih.gov These studies often involve the synthesis of a series of related compounds and their testing against various cancer cell lines to identify the most potent and selective inhibitors. nih.govmdpi.com

Below are interactive data tables summarizing key findings from relevant research:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |

| This compound | 147123-68-0 | C5H4ClNOS | 161.61 | Not specified |

| 3-Chlorothiophene-2-carboxylic acid | 59337-89-2 | C5H3ClO2S | 162.59 | 186-190 |

| Thiophene | 110-02-1 | C4H4S | 84.14 | -38 |

| Research Focus | Key Findings |

| Synthesis of this compound and its derivatives | Several synthetic routes have been developed for this compound, often starting from 3-chlorothiophene-2-carboxylic acid. chemicalbook.comprepchem.comgoogle.com Modifications to the carboxamide group and the thiophene ring have led to the creation of libraries of compounds for biological screening. nih.govnih.gov |

| Anticancer Activity of Thiophene Carboxamides | Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some compounds showing significant activity against various cancer cell lines. mdpi.comnih.govmdpi.com For example, certain derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com |

| Antimicrobial and Other Biological Activities | Thiophene-based compounds, including carboxamides, have demonstrated a wide range of biological activities, including antibacterial and antifungal properties. nih.govnih.gov The specific substitutions on the thiophene and carboxamide moieties play a crucial role in determining the spectrum and potency of their activity. nih.gov |

| Role as a Privileged Scaffold | The 2-aminothiophene scaffold, a close relative of this compound, is recognized as a privileged structure in medicinal chemistry due to its ability to serve as a foundation for the synthesis of a wide variety of biologically active compounds. researchgate.netnih.gov This highlights the potential of the thiophene carboxamide core in drug discovery. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKKVMZZENXNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384567 | |

| Record name | 3-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-68-0 | |

| Record name | 3-Chloro-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147123-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 147123-68-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Development for 3 Chlorothiophene 2 Carboxamide

Direct Synthesis Protocols for 3-Chlorothiophene-2-carboxamide

Direct synthesis methods are designed to produce this compound efficiently, with the final amidation step being a pivotal transformation.

Multi-step Synthetic Pathways from Thiophene (B33073) Precursors

The creation of this compound can be achieved via a sequence of reactions starting from fundamental thiophene compounds. One common route begins with the chlorination of a thiophene derivative, followed by the introduction of the carboxamide functional group. For example, a synthetic pathway can be initiated from 2-thiophenecarboxylic acid, which is first chlorinated at the 3-position. The subsequent conversion of the resulting 3-chloro-2-thiophenecarboxylic acid to its highly reactive acid chloride, followed by a reaction with ammonia (B1221849), yields the desired this compound.

Amidation Reactions and Yield Optimization

The amidation of 3-chlorothiophene-2-carboxylic acid or its derivatives is a critical final step in many synthetic routes. nih.gov Direct amidation of the carboxylic acid with ammonia is feasible but often necessitates high temperatures and pressures, which can lead to lower yields.

A more effective and widely used approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. Treatment of 3-chlorothiophene-2-carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields 3-chlorothiophene-2-carbonyl chloride. This intermediate readily reacts with ammonia to produce this compound in high yields.

To optimize the amidation process, careful management of reaction parameters such as temperature, duration, solvent, and the choice of a base is crucial. The use of coupling agents, including dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS), can facilitate the direct amidation under milder conditions, improving both yield and purity. nih.gov

Table 1: Amidation Reaction Conditions

| Precursor | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 3-Chlorothiophene-2-carboxylic acid | Thionyl chloride, Ammonia | Dichloromethane | Formation of acid chloride, then amidation | This compound |

| 3-Chlorothiophene-2-carboxylic acid | Oxalyl chloride, Ammonia | Toluene | Low-temperature reaction | This compound |

Synthesis of Key Precursors: 3-Chlorothiophene-2-carboxylic Acid

The availability of 3-chlorothiophene-2-carboxylic acid is crucial for the synthesis of this compound. cymitquimica.com Several methods have been developed for the preparation of this key intermediate, which has a melting point of 186-190 °C. sigmaaldrich.comsigmaaldrich.comichemical.comsigmaaldrich.com

Oxidation of Chlorinated Acetylthiophene Derivatives

A well-established method for synthesizing 3-chlorothiophene-2-carboxylic acid is through the oxidation of a chlorinated acetylthiophene derivative. A common starting material for this process is 2-acetyl-3-chlorothiophene. This compound can be oxidized using a variety of agents to convert the acetyl group into a carboxylic acid. The haloform reaction, for instance, utilizes a hypohalite such as sodium hypochlorite (B82951) to transform the acetyl group into the corresponding carboxylate, which upon acidification, yields 3-chlorothiophene-2-carboxylic acid.

Synthetic Routes from 3-Hydroxy-2-methoxycarbonyl-thiophene

An alternative pathway to 3-chlorothiophene-2-carboxylic acid begins with 3-hydroxy-2-methoxycarbonyl-thiophene. prepchem.com In this route, the hydroxyl group is substituted with a chlorine atom using a chlorinating agent like phosphorus pentachloride. prepchem.com The resulting 3-chloro-2-methoxycarbonyl-thiophene is then hydrolyzed under either acidic or basic conditions to produce the final 3-chlorothiophene-2-carboxylic acid. prepchem.com

Table 2: Synthesis of 3-Chlorothiophene-2-carboxylic Acid from 3-Hydroxy-2-methoxycarbonyl-thiophene

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

|---|

Halogenation and Carboxylation Strategies

Direct halogenation and carboxylation of thiophene precursors offer another viable synthetic strategy. While the direct chlorination of 2-thiophenecarboxylic acid is possible, it can lead to a mixture of products. A more controlled approach is the directed ortho-metalation of 3-chlorothiophene. This involves using a strong base like n-butyllithium to create a reactive organolithium species at the 2-position. This intermediate is then reacted with carbon dioxide to introduce the carboxylic acid group, yielding 3-chlorothiophene-2-carboxylic acid with high regioselectivity.

Grignard Metallation and Palladium-Catalyzed Carbonylation Approaches

The synthesis of this compound can be approached through a multi-step sequence involving the formation of a Grignard reagent, followed by carboxylation and subsequent amidation. This route leverages the reactivity of halogenated thiophenes to introduce the desired carboxamide functionality.

A plausible and established method begins with a di-halogenated thiophene, such as 2,5-dibromo-3-chlorothiophene (B1655142) ossila.com. The greater reactivity of the bromine atom compared to the chlorine atom allows for selective metal-halogen exchange. The formation of a Grignard reagent is a common strategy for creating a nucleophilic carbon center on an aromatic ring. For instance, the reaction of a brominated thiophene with magnesium turnings in an etheral solvent like tetrahydrofuran (B95107) (THF) yields the corresponding thienylmagnesium bromide google.comgoogle.com.

Following the formation of the Grignard reagent, a carbonylation or, more specifically, a carboxylation step is performed. This is typically achieved by reacting the organometallic intermediate with a simple carbon electrophile such as carbon dioxide (often in its solid form, known as dry ice) google.com. Subsequent acidic workup protonates the resulting carboxylate salt to yield the carboxylic acid, in this case, 3-Chlorothiophene-2-carboxylic acid google.comsigmaaldrich.com.

The final step is the conversion of the carboxylic acid to the primary amide, this compound. This transformation can be accomplished through several standard laboratory methods. A common approach involves activating the carboxylic acid, for example by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.

Derivatization Strategies for this compound Analogues

This compound serves as a valuable starting material for the synthesis of a diverse array of analogues. Derivatization can be targeted at three main sites: the thiophene ring, the amide moiety, or through the use of the chloro-substituent as a handle for coupling reactions.

Functionalization of the Thiophene Ring System

The thiophene ring is a robust aromatic system that can undergo various functionalization reactions, offering a route to novel analogues researchgate.neteprajournals.com. The reactivity of the thiophene nucleus is well-established, with electrophilic substitution being a primary pathway for modification eprajournals.com. For 3-substituted thiophenes, the C5 position is generally the most reactive site for such substitutions.

Modern synthetic methods, particularly transition metal-catalyzed C-H functionalization, have emerged as powerful tools for derivatization. For example, regioselective C-H arylation of 3-substituted thiophenes can be achieved at the less sterically hindered C5 position. This direct arylation can be accomplished using palladium or nickel catalysts in the presence of a suitable base, providing a direct route to 5-aryl-3-chlorothiophene derivatives.

Modifications of the Amide Moiety and N-Substitution

The amide group itself is a key point for modification, particularly through N-substitution to generate secondary or tertiary amides. This is a common strategy in medicinal chemistry for tuning the physicochemical properties of a molecule. The synthesis of these analogues typically starts from the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid mdpi.com, which is coupled with a primary or secondary amine using standard peptide coupling reagents or after conversion to an acyl chloride.

For example, various N-aryl thiophene-2-carboxamide derivatives have been synthesized by reacting a thiophene carboxylic acid with substituted anilines nih.gov. This approach allows for the introduction of a wide variety of substituents on the nitrogen atom, significantly expanding the chemical space accessible from the parent carboxamide.

Coupling Reactions for Heterocycle Incorporation (e.g., Pyrazole (B372694), Chalcone (B49325) Synthesis)

Incorporating other heterocyclic rings, such as pyrazole or forming a chalcone linkage, can produce hybrid molecules with novel properties.

Pyrazole Incorporation: Pyrazole moieties can be readily linked to the thiophene carboxamide scaffold. A direct method involves the amide coupling of a thiophene carboxylic acid with an amino-pyrazole. This has been demonstrated in the synthesis of pyrazole-thiophene-based amide derivatives, where 5-bromothiophene carboxylic acid was reacted with various pyrazole amines to yield the corresponding N-pyrazolyl-thiophene-carboxamides mdpi.com. These syntheses highlight the feasibility of creating a direct amide linkage between the thiophene-2-carbonyl core and a pyrazole ring nih.govnih.govacs.org.

Chalcone Synthesis: Chalcones are α,β-unsaturated ketones typically formed via a Claisen-Schmidt condensation between an aldehyde and a ketone. While direct chalcone formation from the carboxamide is not typical, a chalcone moiety can be incorporated into an N-aryl substituent of the thiophene carboxamide. In one reported synthesis, a series of thiophene-substituted chalcones were prepared starting from N-(4-acetylphenyl)thiophene-2-carboxamide, which was reacted with various substituted benzaldehydes in the presence of aqueous potassium hydroxide (B78521) to yield the target chalcones semanticscholar.org. This demonstrates a strategy where the chalcone framework is built upon a substituent attached to the amide nitrogen nih.gov.

| Starting Ketone | Aldehyde Reagent | Resulting Chalcone Structure | Yield |

|---|---|---|---|

| 4-(acetyl phenyl) thiophene 2-carboxamide (B11827560) | Substituted Benzaldehydes | Thiophene-carboxamide-N-phenyl-chalcone | 68% (representative) |

Transition Metal Catalyzed Cross-Coupling Methodologies

The chlorine atom at the C3 position of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, are fundamental for carbon-carbon bond formation and allow for the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura cross-coupling, which utilizes a palladium catalyst to couple an organohalide with a boronic acid or ester, is a particularly powerful method. For instance, 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide has been successfully coupled with various arylboronic acids using a Pd(0) catalyst and a base such as K₃PO₄ in dioxane mdpi.com. This reaction proceeds in moderate to good yields and demonstrates that the amide and pyrazole functionalities are tolerant of the reaction conditions. This methodology is directly applicable to the 3-chloro analogue for the synthesis of 3-aryl-thiophene-2-carboxamide derivatives.

| Arylboronic Acid | Catalyst System | Solvent/Base | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Dioxane / K₃PO₄ | 78% |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Dioxane / K₃PO₄ | 81% |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Dioxane / K₃PO₄ | 75% |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Dioxane / K₃PO₄ | 70% |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Dioxane / K₃PO₄ | 66% |

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in 3-Chlorothiophene-2-carboxamide is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being dictated by the electronic effects of the existing substituents.

Electrophilic Substitution: The thiophene ring is inherently electron-rich and thus prone to electrophilic aromatic substitution. The carboxamide group at the 2-position and the chlorine atom at the 3-position are both electron-withdrawing groups, which generally deactivate the ring towards electrophilic attack. However, substitution can still occur, typically at the less hindered and electronically favored positions. Thiophene itself undergoes electrophilic substitution preferentially at the 2-position. In the case of 3-substituted thiophenes, the incoming electrophile is directed to the 5-position. For this compound, the 5-position is the most likely site for electrophilic attack.

Nucleophilic Aromatic Substitution: While less common for electron-rich heterocycles, nucleophilic aromatic substitution (SNAr) can occur on the thiophene ring, particularly when activated by strong electron-withdrawing groups and with potent nucleophiles. The chlorine atom at the 3-position of this compound can potentially be displaced by a nucleophile. For instance, in related 3-chlorothiophene-2-carboxylate systems, the chlorine atom has been shown to be displaced by nucleophiles like methyl thioglycolate in the presence of a base to form thieno[3,2-b]thiophene (B52689) derivatives. mdpi.com

Reactions Involving the Carboxamide Functional Group

The carboxamide group (-CONH2) of this compound is a versatile functional handle that can participate in a variety of chemical transformations.

Hydrolysis: The carboxamide can be hydrolyzed to the corresponding carboxylic acid, 3-chlorothiophene-2-carboxylic acid, under acidic or basic conditions. This carboxylic acid is a key intermediate for the synthesis of other derivatives.

Dehydration: The carboxamide can be dehydrated to form the corresponding nitrile, 3-chloro-2-cyanothiophene. This reaction is typically carried out using dehydrating agents such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2).

Reduction: The carboxamide can be reduced to the corresponding amine, (3-chlorothiophen-2-yl)methanamine. This transformation can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

N-Substitution: The nitrogen atom of the carboxamide can be substituted to form N-substituted derivatives. For example, reaction with appropriately substituted benzylamines can lead to the formation of N-benzyl-3-chlorothiophene-2-carboxamides. tubitak.gov.tr This reactivity is crucial for the synthesis of a wide range of biologically active molecules.

Cyclization and Rearrangement Pathways of this compound Derivatives

Derivatives of this compound serve as valuable precursors for the synthesis of various fused heterocyclic systems through cyclization reactions. These reactions often involve the participation of both the thiophene ring and the carboxamide functionality or its derivatives.

Synthesis of Thieno[2,3-d]pyrimidines: One of the most significant cyclization pathways for derivatives of this compound involves the construction of a pyrimidine (B1678525) ring fused to the thiophene core, forming thieno[2,3-d]pyrimidines. This is often achieved by first converting the 2-carboxamide (B11827560) into a more reactive intermediate. For example, 2-aminothiophene-3-carboxamides, which can be considered structural analogs, are widely used in the synthesis of thieno[2,3-d]pyrimidines by reaction with various one-carbon synthons like formamide (B127407) or orthoesters. chemicalbook.comichemical.comnih.gov A similar strategy can be envisioned for derivatives of this compound, where the carboxamide is first transformed, for example, into an amino group, which can then participate in cyclization.

Synthesis of Thieno[2,3-b]pyridines and Thieno[3,2-c]pyridines: Derivatives of this compound can also be utilized in the synthesis of thienopyridines. For instance, 3-aminothieno[2,3-b]pyridine-2-carboxamides can be prepared via the Gewald reaction, showcasing the versatility of thiophene precursors in building fused pyridine (B92270) rings. nih.govnih.gov The synthesis of thieno[3,2-c]pyridines has also been reported starting from thiophene derivatives, indicating another potential cyclization pathway for appropriately functionalized this compound derivatives.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency and Selectivity

The nature and position of substituents on the thiophene (B33073) ring and the carboxamide group play a crucial role in determining the pharmacological profile of these compounds.

The presence and position of halogen atoms, such as the chlorine at the 3-position of the thiophene ring, significantly influence the molecule's biological activity. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of the compound, thereby affecting its interaction with biological targets. For instance, in a series of thiophene carboxamide derivatives, the introduction of a chlorine atom was found to be a key factor in their activity. The specific placement of the chlorine is critical; for example, certain isomers with chlorine at different positions show reduced or no activity, highlighting the importance of the substitution pattern for biological efficacy. eurochlor.org

The aromatic nature of the thiophene ring is a key contributor to the biological activity of 3-Chlorothiophene-2-carboxamide and its analogs. nih.gov The delocalized π-electron system of the thiophene ring allows for various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological receptors. mdpi.commdpi.com This aromaticity is crucial for the molecule to adopt a favorable conformation for binding to its target. mdpi.com The sulfur atom within the thiophene ring also plays a specific role, contributing to the electronic distribution and potentially engaging in specific interactions that are not possible with other aromatic systems like furan (B31954). nih.gov Studies comparing thiophene-containing compounds with their furan bioisosteres have shown that the sulfur atom can be critical for antitumor properties. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is critical for its biological activity. Conformational analysis of this compound derivatives helps to identify the specific spatial arrangement of atoms, known as the bioactive conformation, that is required for optimal interaction with a biological target. The flexibility of the molecule and the potential for intramolecular hydrogen bonding, for instance between the amide proton and the thiophene sulfur, can influence the preferred conformation and thus the biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mst.dkyoutube.com This allows for the prediction of the activity of new, unsynthesized compounds.

CoMFA is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. ijpsonline.com By aligning the molecules and calculating these fields around them, CoMFA can generate a 3D map that indicates regions where changes in steric bulk or electrostatic charge would likely increase or decrease biological activity. ijpsonline.comnih.gov This provides valuable guidance for the rational design of more potent analogs. ijpsonline.com

CoMSIA is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netnih.gov This often provides a more detailed and easier-to-interpret 3D map of the structural requirements for activity compared to CoMFA. nih.govnih.gov CoMSIA models can highlight specific regions within the molecule where particular physicochemical properties are crucial for binding affinity, offering a more direct guide for designing new compounds with improved therapeutic potential. nih.gov

Biological Activities and Medicinal Chemistry Applications

Antimicrobial Efficacy

The thiophene (B33073) carboxamide scaffold is a cornerstone in the development of new antimicrobial agents. While research on 3-Chlorothiophene-2-carboxamide is part of a broader investigation into this class of compounds, the foundational structure consistently demonstrates significant biological activity.

Antibacterial Properties Against Bacterial Strains

Thiophene-2-carboxamide derivatives have shown notable efficacy against a range of pathogenic bacteria. Studies on various substituted thiophene-2-carboxamides indicate that their antibacterial action is significantly influenced by the nature and position of substituents on the thiophene ring.

Research has demonstrated that 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives are generally more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, than against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa nih.govnih.gov. Among these, 3-amino thiophene-2-carboxamide compounds displayed the highest antibacterial activity nih.gov. For instance, one derivative featuring a methoxy group exhibited excellent activity against P. aeruginosa, S. aureus, and B. subtilis nih.gov. The substitution at the 3-position is crucial, with amino groups generally conferring greater potency than hydroxyl or methyl groups nih.gov. Other studies on substituted thiophenes have also reported good to moderate antibacterial activities, with some compounds approaching the efficacy of standard antibiotics like Ampicillin tandfonline.com.

| Compound Class | Bacterial Strain | Activity Level |

| 3-Amino Thiophene-2-Carboxamides | Gram-positive (e.g., S. aureus, B. subtilis) | High |

| 3-Amino Thiophene-2-Carboxamides | Gram-negative (e.g., P. aeruginosa) | High |

| 3-Hydroxy Thiophene-2-Carboxamides | Gram-positive & Gram-negative | Moderate |

| 3-Methyl Thiophene-2-Carboxamides | Gram-positive & Gram-negative | Low |

Antifungal Activities as Succinate Dehydrogenase Inhibitors

A significant area of research for thiophene carboxamides is their role as Succinate Dehydrogenase Inhibitors (SDHIs). SDH is a crucial enzyme in the mitochondrial electron transport chain of fungi, making it an ideal target for fungicide development. By inhibiting this enzyme, these compounds disrupt fungal respiration, leading to cell death.

Several studies have focused on designing and synthesizing novel thiophene carboxamide derivatives as potent SDHIs acs.orgnih.gov. These compounds have demonstrated remarkable antifungal activity against a wide range of phytopathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani acs.orgccspublishing.org.cnnih.gov. The efficacy of these derivatives is often comparable or even superior to commercial SDHI fungicides like boscalid acs.orgnih.govacs.org. Molecular docking and dynamics simulations have confirmed that these thiophene-based compounds can bind effectively to the key amino acid residues within the SDH enzyme, validating their mechanism of action acs.orgnih.gov. This line of research highlights the potential of the thiophene carboxamide scaffold in developing new and effective fungicides to combat crop diseases nih.govacs.org.

Anticancer Research Applications

In the field of oncology, derivatives of the thiophene carboxamide structure have been investigated as potent anticancer agents, largely due to their biomimetic properties that mimic the natural compound Combretastatin A-4 (CA-4).

Biomimetic Properties as Combretastatin A-4 (CA-4) Analogues

Combretastatin A-4 is a powerful natural product that inhibits cancer cell growth by disrupting the formation of microtubules, which are essential for cell division. However, its clinical use is hampered by poor stability. Researchers have synthesized thiophene carboxamide derivatives to act as CA-4 analogues, aiming to retain its potent anticancer effects while improving its drug-like properties nih.govnih.gov.

A key study focused on a series of thiophene-carboxamide derivatives designed to mimic CA-4. These synthesized molecules demonstrated a polar surface area and chemical moiety similar to CA-4, which is crucial for cell membrane permeability and reaching the intracellular target, tubulin nih.gov. The most active compounds in this series exhibited significant antiproliferative properties against the Hep3B human liver cancer cell line, with IC₅₀ values as low as 5.46 µM, while showing minimal effects on normal cell lines nih.gov.

| Compound | Cell Line | IC₅₀ (µM) |

| Derivative 2b | Hep3B (Liver Cancer) | 5.46 |

| Derivative 2d | Hep3B (Liver Cancer) | 8.85 |

| Derivative 2e | Hep3B (Liver Cancer) | 12.58 |

| Derivative 2b | MCF-7 (Breast Cancer) | 29.74 |

| Derivative 2e | MCF-7 (Breast Cancer) | 42.50 |

Inhibition of Cancer Cell Spheroid Formation

To better mimic the three-dimensional environment of a solid tumor, researchers use multicellular tumor spheroid (MCTS) models. These 3D models are crucial for evaluating the ability of a drug to penetrate tumor tissue and exert its effect.

The most potent thiophene carboxamide derivatives from the CA-4 analogue series were tested for their ability to affect the formation of Hep3B spheroids nih.govresearchgate.net. The results were significant: one compound caused the formation of significantly smaller spheroids, while another completely inhibited spheroid formation, instead causing the cells to form a large number of smaller, distorted aggregates nih.gov. Untreated cells formed a classic large, round spheroid nih.gov. This demonstrates that these compounds can effectively perturb the organization and growth of cancer cells in a 3D environment, an activity correlated with reduced tumorigenicity and resistance to chemotherapy nih.gov.

Interactions with Tubulin-Colchicine Binding Pocket

The anticancer mechanism of CA-4 and its analogues involves binding to tubulin, the protein subunit of microtubules. Specifically, they interact with the colchicine-binding site, which prevents the tubulin dimers from polymerizing into functional microtubules, thereby halting cell division and inducing apoptosis.

Molecular docking simulations were performed to understand how the thiophene carboxamide derivatives interact with this specific site nih.gov. The analysis revealed that these compounds fit within the tubulin-colchicine binding pocket and establish a comparable interaction pattern to that of both CA-4 and colchicine itself nih.govresearchgate.net. The thiophene ring, owing to its high aromaticity, plays a critical role in this interaction, forming valuable π-cationic interactions with key amino acid residues nih.gov. The binding energies calculated from these simulations were in a close range to those of the reference drugs, supporting the experimental findings of their biological activity nih.gov. These molecular modeling studies confirm that thiophene carboxamide derivatives effectively act as tubulin polymerization inhibitors by targeting the colchicine binding site nih.govresearchgate.net.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This method is crucial for understanding the potential biological activity of compounds like thiophene-2-carboxamide derivatives.

Research into thiophene (B33073) carboxamide derivatives as biomimetics of Combretastatin A-4 (CA-4) has utilized molecular docking to explore their interaction with tubulin, a key protein in cell division. nih.gov In these simulations, the tubulin crystal structure (PDB ID: 6XER) was used as the target. nih.gov The analysis revealed that specific thiophene carboxamide derivatives could form significant interactions within the colchicine-binding site of tubulin. For instance, one derivative, compound 2b, formed a hydrogen bond with the N-101 residue of C-tubulin and three hydrophobic interactions within D-tubulin. nih.gov Another derivative, compound 2e, established two hydrogen bonds with S-178 (C-tubulin) and Q-245 (D-tubulin), along with four hydrophobic interactions. nih.gov These interactions are critical as they suggest a binding mode comparable to known anticancer agents like CA-4. nih.gov

In another study, various 3-substituted thiophene-2-carboxamide derivatives were docked against several proteins to evaluate their potential as antibacterial agents. nih.gov For example, when docked with the protein 2AS1, the 3-hydroxy thiophene-2-carboxamide derivative 3b exhibited a prominent binding energy score of -9.3283 kcal/mol, primarily through π-H and π-π stacking interactions. nih.gov Derivative 3c showed a binding energy of -9.1141 kcal/mol, forming a key hydrogen bond between its carboxamide oxygen and the Arg 84 residue of the protein. nih.gov

| Derivative Investigated | Protein Target (PDB ID) | Key Interactions | Binding Energy (kcal/mol) | Reference |

| Thiophene Carboxamide 2b | Tubulin (6XER) | 1 Hydrogen Bond (N-101), 3 Hydrophobic Interactions | Not Specified | nih.gov |

| Thiophene Carboxamide 2e | Tubulin (6XER) | 2 Hydrogen Bonds (S-178, Q-245), 4 Hydrophobic Interactions | Not Specified | nih.gov |

| 3-hydroxy thiophene-2-carboxamide3b | Protein (2AS1) | π-H and π-π stacking interactions | -9.3283 | nih.gov |

| 3-hydroxy thiophene-2-carboxamide3c | Protein (2AS1) | 1 Hydrogen Bond (Arg 84) | -9.1141 | nih.gov |

Molecular Dynamics (MD) Simulations of Compound-Biomolecular Complexes

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability and conformational changes of the ligand-protein complex over time. These simulations provide a more dynamic picture of the interactions.

For the thiophene carboxamide derivatives targeting tubulin, MD simulations were conducted to verify the stability of the docked poses. nih.gov The complexes of derivatives 2b and 2e with tubulin were subjected to a 100-nanosecond (ns) simulation at a temperature of 300 K. nih.gov The results from these simulations indicated that the complexes maintained optimal dynamic trajectories, affirming their high stability and compactness within the tubulin-colchicine binding pocket. nih.gov This stability is a crucial factor, suggesting that the compounds can maintain their binding orientation long enough to exert a biological effect.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction is a critical step in modern drug discovery, allowing researchers to evaluate the pharmacokinetic properties of a compound based solely on its chemical structure. nih.gov This early assessment helps to identify candidates with favorable drug-like properties and minimize late-stage failures. For a compound like 3-Chlorothiophene-2-carboxamide, a range of ADME parameters would typically be calculated using specialized software.

Key predicted properties include:

Physicochemical Properties: Evaluating adherence to guidelines like Lipinski's Rule of Five, which predicts oral bioavailability.

Lipophilicity (log P): This parameter affects solubility, permeability, and protein binding.

Water Solubility: Essential for absorption and formulation.

Pharmacokinetics: Predictions of gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB) are vital for determining a compound's distribution in the body.

While specific ADME data for this compound is not publicly available, the table below illustrates a typical prediction profile for a small heterocyclic molecule of this class.

| ADME Parameter | Typical Predicted Value/Classification | Significance |

| Lipinski's Rule | Passes (0-1 violations) | Indicates good potential for oral bioavailability. |

| GI Absorption | High | Suggests the compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No/Yes (Varies) | Predicts whether the compound can enter the central nervous system. |

| Water Solubility | Moderately to Poorly Soluble | Influences absorption and potential routes of administration. |

| Cytochrome P450 (CYP) Inhibition | Inhibitor/Non-inhibitor of various isoforms | Predicts potential for drug-drug interactions. |

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide deep insights into the electronic properties and chemical reactivity of a molecule. A 2023 study performed DFT calculations at the B3LYP/6-31G* level of theory on a series of 3-substituted thiophene-2-carboxamide derivatives to explore their electronic characteristics. nih.gov

The findings showed that among the tested series, the 3-amino substituted derivatives had the highest energy gap, while the 3-methyl derivatives had the lowest. nih.gov

| Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Electronegativity (χ) | Hardness (η) | Softness (δ) | Electrophilicity (ω) | Reference |

| 3a (3-hydroxy) | -5.74 | -2.46 | 3.29 | 4.10 | 1.64 | 0.61 | 5.11 | nih.gov |

| 3b (3-hydroxy) | -5.64 | -2.39 | 3.25 | 4.02 | 1.63 | 0.61 | 4.96 | nih.gov |

| 3c (3-hydroxy) | -5.90 | -2.68 | 3.22 | 4.29 | 1.61 | 0.62 | 5.72 | nih.gov |

| 5a (3-methyl) | -5.68 | -2.50 | 3.18 | 4.09 | 1.59 | 0.63 | 5.26 | nih.gov |

| 5b (3-methyl) | -5.58 | -2.43 | 3.15 | 4.01 | 1.57 | 0.64 | 5.10 | nih.gov |

| 5c (3-methyl) | -5.84 | -2.73 | 3.11 | 4.28 | 1.56 | 0.64 | 5.89 | nih.gov |

| 7a (3-amino) | -5.77 | -1.99 | 3.79 | 3.88 | 1.89 | 0.53 | 3.97 | nih.gov |

| 7b (3-amino) | -5.69 | -1.99 | 3.71 | 3.84 | 1.85 | 0.54 | 3.98 | nih.gov |

| 7c (3-amino) | -5.91 | -2.08 | 3.83 | 3.99 | 1.91 | 0.52 | 4.16 | nih.gov |

Conclusion and Future Perspectives

Synthesis of Novel 3-Chlorothiophene-2-carboxamide Derivatives

The exploration of this compound's therapeutic potential is intrinsically linked to the development of synthetic methodologies that allow for the creation of diverse libraries of derivatives. The future of this field lies in the design and execution of more efficient, versatile, and sustainable synthetic strategies. Key future directions include:

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial approaches will be instrumental in rapidly generating large and diverse libraries of this compound analogs. This will enable a more comprehensive exploration of the chemical space around this scaffold and accelerate the identification of lead compounds with desired biological activities.

Development of Greener Synthetic Routes: A growing emphasis on sustainable chemistry will drive the development of more environmentally friendly synthetic methods. This includes the use of less hazardous reagents and solvents, catalyst-driven reactions to improve atom economy, and the exploration of flow chemistry techniques for safer and more efficient production.

Late-Stage Functionalization: The ability to modify the this compound core in the later stages of a synthetic sequence is highly desirable. This allows for the rapid diversification of complex molecules and the fine-tuning of their properties without the need to re-synthesize the entire molecule from scratch. Future research will likely focus on developing novel C-H activation and cross-coupling methods to achieve this.

Exploration of Structure-Activity Relationships

A deep understanding of the structure-activity relationships (SAR) is paramount for the rational design of more potent and selective this compound-based drugs. Future SAR studies will be characterized by a more integrated and multidisciplinary approach.

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for various biological activities. For instance, the nature and position of substituents on the thiophene (B33073) ring and the amide nitrogen have been shown to significantly influence the potency and selectivity of these compounds as anticancer and antimicrobial agents. The aromaticity and planarity of the thiophene ring are thought to enhance binding to biological receptors, while the carboxamide group can participate in crucial hydrogen bonding interactions. mdpi.com

| Modification | Observed Effect on Activity |

| Substitution on the amide nitrogen | Influences potency and selectivity against various cancer cell lines. |

| Introduction of different aryl groups | Can modulate cytotoxicity and target specificity. |

| Halogen substitution on the thiophene ring | Affects electronic properties and can enhance binding affinity. |

Future exploration in this area will likely involve:

Targeted Library Design: Based on existing SAR data, future synthetic efforts will focus on creating more focused libraries of compounds designed to probe specific interactions with biological targets.

Isosteric and Bioisosteric Replacements: The systematic replacement of functional groups with others that have similar steric and electronic properties will continue to be a valuable tool for optimizing pharmacokinetic and pharmacodynamic profiles.

Chiral Derivatives: The exploration of stereochemistry will be crucial, as different enantiomers of a chiral drug can have vastly different biological activities and metabolic fates.

Diverse Biological Activities

The this compound scaffold has been shown to be a versatile platform for the development of agents with a wide spectrum of biological activities. researchgate.net Thiophene derivatives, in general, are known to possess anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netjst.go.jp

Anticancer Activity: Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. mdpi.com These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, and their mechanisms of action are being actively investigated. Some derivatives have been identified as inhibitors of key signaling pathways involved in cancer progression. For example, certain thiophene carboxamides have emerged as promising anticancer agents, with some acting as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. nih.gov

Antimicrobial and Antiviral Activity: The thiophene nucleus is a component of many compounds with demonstrated antimicrobial and antiviral efficacy. Future research will likely focus on optimizing this compound derivatives to combat drug-resistant strains of bacteria and viruses. The development of compounds with novel mechanisms of action will be a key priority.

Anti-inflammatory Activity: Thiophene-based compounds are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The this compound scaffold represents a promising starting point for the development of new anti-inflammatory drugs with improved efficacy and fewer side effects compared to existing treatments.

Future research in this area will focus on:

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their biological effects is a critical next step.

Expansion to New Therapeutic Areas: The versatile nature of this scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening of this compound libraries against a wider range of biological targets could uncover novel therapeutic applications.

Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs could lead to more effective treatment strategies, particularly in the context of cancer and infectious diseases.

Advanced Computational and Supramolecular Studies

Computational chemistry and the study of supramolecular interactions are playing an increasingly important role in the design and development of new drugs. For the this compound scaffold, these approaches offer powerful tools for understanding its behavior at the molecular level and for predicting the properties of new derivatives.

Computational Studies:

Molecular Docking and Dynamics: These techniques are used to predict how this compound derivatives bind to their biological targets. This information can guide the design of new compounds with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of these compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized.

ADMET Prediction: Computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.

Supramolecular Studies:

Crystal Engineering: The study of the crystal structures of this compound derivatives can provide insights into their solid-state properties, such as solubility and stability. This knowledge is crucial for formulation development.

Host-Guest Chemistry: Investigating the interactions of these compounds with host molecules, such as cyclodextrins, could lead to the development of novel drug delivery systems with improved bioavailability and controlled release profiles.

Future Directions in Drug Discovery and Chemical Biology Utilizing the this compound Scaffold

The this compound scaffold is poised to remain a significant area of research in drug discovery and chemical biology. The versatility of its chemistry and the breadth of its biological activities provide a solid foundation for future innovation.

Key future directions include:

Target Identification and Validation: A major focus will be on identifying the specific molecular targets of bioactive this compound derivatives. This will involve the use of chemoproteomics and other advanced techniques to pull down and identify the protein binding partners of these compounds.

Development of Chemical Probes: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes can be used to visualize and study the localization and dynamics of their biological targets within living cells.

Fragment-Based Drug Discovery: The this compound core can serve as a starting point for fragment-based drug discovery campaigns. In this approach, small molecular fragments are screened for their ability to bind to a biological target, and promising fragments are then elaborated into more potent lead compounds.

Personalized Medicine: As our understanding of the genetic basis of disease grows, there will be an increasing demand for drugs that are tailored to the specific molecular profile of an individual patient's disease. The modular nature of the this compound scaffold makes it well-suited for the development of such personalized medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chlorothiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves coupling reactions using thiophene derivatives and chlorinating agents. For example, intermediates like 3-Chlorothiophene-2-carbonyl chloride (CAS RN 86427-02-3) are synthesized under anhydrous CH₂Cl₂ with reflux conditions and nitrogen protection to prevent hydrolysis . Yield optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of anhydrides), using reverse-phase HPLC for purification (30%→100% methanol-water gradient), and monitoring reaction progress via TLC or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and carboxamide functionality (e.g., chemical shifts at δ 7.2–8.1 ppm for aromatic protons) .

- IR Spectroscopy : Identification of C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹), and NH stretches (~3300 cm⁻¹) .

- Melting Point Analysis : Consistency with literature values (e.g., 213–216°C for related analogs) ensures purity .

Q. How can solubility and stability of this compound be assessed for in vitro studies?

- Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (CHCl₃) under controlled pH. For aqueous solubility, use co-solvents like PEG-400 .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thermal stability is assessed via TGA/DSC .

Advanced Research Questions

Q. What strategies address contradictory reports on the biological activity of this compound derivatives?

- Methodological Answer :

- Comparative Assays : Use standardized protocols (e.g., MIC assays for antibacterial activity) across labs to eliminate variability .

- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., tert-butyl vs. cyclohexenyl groups) with activity trends .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic effects of the chloro-thiophene moiety on binding affinity .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be resolved?

- Methodological Answer :

- Directing Group Manipulation : Introduce temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophiles to the 4- or 5-position of the thiophene ring.

- Catalytic Control : Use Lewis acids like FeCl₃ to stabilize transition states for meta-substitution .

Q. What experimental designs are recommended for studying the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS/MS .

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites. Confirm phase II conjugates (e.g., glucuronides) with enzymatic hydrolysis .

Data Analysis and Optimization

Q. How should researchers optimize reaction conditions for scaling up this compound synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (CH₂Cl₂ vs. THF), and catalyst loading (0.5–2 mol%) to identify robust parameters .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

Q. What computational tools can predict the environmental impact or toxicity of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.